3-((2-Chloro-6-fluorobenzyl)thio)-6-(pyridin-2-yl)pyridazine
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Overview
Description
“3-((2-Chloro-6-fluorobenzyl)thio)-6-(pyridin-2-yl)pyridazine” is a synthetic organic compound that features a pyridazine ring substituted with a pyridin-2-yl group and a 2-chloro-6-fluorobenzylthio group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “3-((2-Chloro-6-fluorobenzyl)thio)-6-(pyridin-2-yl)pyridazine” typically involves multi-step organic reactions. A common approach might include:
Formation of the Pyridazine Core: Starting from hydrazine derivatives and appropriate diketones or diesters.
Substitution Reactions: Introducing the pyridin-2-yl group and the 2-chloro-6-fluorobenzylthio group through nucleophilic substitution or coupling reactions.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve:
Catalysts: Use of catalysts to improve reaction efficiency.
Solvents: Selection of solvents that maximize solubility and reaction rates.
Purification: Techniques such as crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially affecting the sulfur atom in the thio group.
Reduction: Reduction reactions might target the pyridazine ring or other functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Like sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles, or electrophiles depending on the desired substitution.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups.
Scientific Research Applications
“3-((2-Chloro-6-fluorobenzyl)thio)-6-(pyridin-2-yl)pyridazine” may have applications in:
Medicinal Chemistry: Potential as a pharmacophore in drug design.
Biological Studies: Investigating its effects on biological systems.
Industrial Chemistry: Use as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action would depend on the specific biological target. Generally, compounds like this might interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The exact molecular targets and pathways would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- 3-((2-Chlorobenzyl)thio)-6-(pyridin-2-yl)pyridazine
- 3-((2-Fluorobenzyl)thio)-6-(pyridin-2-yl)pyridazine
- 3-((2-Chloro-6-fluorobenzyl)thio)-6-(pyridin-3-yl)pyridazine
Uniqueness
The unique combination of the 2-chloro-6-fluorobenzylthio group and the pyridin-2-yl substitution on the pyridazine ring may confer distinct biological activities or chemical properties compared to similar compounds.
For precise and detailed information, consulting specific scientific literature and experimental data is recommended.
Properties
IUPAC Name |
3-[(2-chloro-6-fluorophenyl)methylsulfanyl]-6-pyridin-2-ylpyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClFN3S/c17-12-4-3-5-13(18)11(12)10-22-16-8-7-15(20-21-16)14-6-1-2-9-19-14/h1-9H,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCLFFJASADCESO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NN=C(C=C2)SCC3=C(C=CC=C3Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClFN3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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